(Tetrahydrofuran-3-yl)methanamine

Description

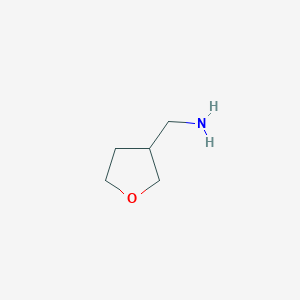

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxolan-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINJIXGRSTYIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447520 | |

| Record name | (tetrahydrofuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165253-31-6 | |

| Record name | (Tetrahydrofuran-3-yl)methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165253-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (tetrahydrofuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tetrahydrofuran-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Tetrahydrofuran-3-yl)methanamine physical properties

An In-depth Technical Guide to the Physicochemical Properties of (Tetrahydrofuran-3-yl)methanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 165253-31-6), a critical building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers insights into the causality behind its properties, practical methodologies for its handling and analysis, and the strategic implications of its molecular architecture in synthetic applications.

Molecular Identity and Structural Significance

This compound, also known as 3-(aminomethyl)tetrahydrofuran, is a bifunctional organic compound featuring a saturated five-membered tetrahydrofuran (THF) ring and a primary amine group connected via a methylene bridge.[1][2] This unique combination imparts a valuable set of characteristics. The THF moiety provides a rigid, polar scaffold that can influence the physicochemical properties, pharmacokinetics, and binding affinity of larger molecules.[2][3] The primary amine serves as a versatile nucleophilic handle for a wide array of chemical transformations, including amide bond formation and reductive amination.[2]

Its structure offers a distinct three-dimensional vector for molecular design compared to more common linear alkylamines, making it a valuable tool for exploring structure-activity relationships (SAR) in drug discovery.[2]

Core Physicochemical Properties

The physical properties of a compound are foundational to its application in the laboratory, dictating everything from appropriate solvent systems to storage conditions. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 165253-31-6 | [4] |

| Molecular Formula | C₅H₁₁NO | [1][4][5] |

| Molecular Weight | 101.15 g/mol | [2][4][6] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3][7] |

| Boiling Point | 156.0 ± 13.0 °C (at 760 Torr) 67 °C (at 15 mmHg) | [8][9][10] [3][7] |

| Density | 0.992 g/mL (at 25 °C) 0.967 ± 0.06 g/cm³ (at 20 °C) | [4] [8][9] |

| Refractive Index (n20/D) | 1.462 | [4][8][9] |

| Flash Point | 53.1 - 58.9 °C (127.6 - 138.0 °F) | [4][8][10] |

| pKa (Predicted) | 9.96 ± 0.29 | [9][11] |

| Solubility | Slightly soluble in DMSO and Methanol.[11] The presence of the THF oxygen and the primary amine group suggests solubility in polar solvents.[1] |

Expert Insight: The significant difference in boiling point at atmospheric versus reduced pressure is a critical consideration for purification. Distillation under vacuum (e.g., at 15 mmHg) is the preferred method to prevent thermal degradation that might occur at the higher atmospheric boiling point.

Spectral and Analytical Characterization

Authenticating the identity and purity of this compound is paramount. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is a definitive tool for structural confirmation. Expected signals would include multiplets corresponding to the protons on the tetrahydrofuran ring and a signal for the aminomethyl (-CH₂NH₂) protons.

-

¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbons of the tetrahydrofuran ring and the one carbon of the aminomethyl group.

-

IR Spectroscopy: The infrared spectrum will prominently feature N-H stretching vibrations characteristic of a primary amine, as well as C-O-C stretching from the ether linkage in the THF ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with an expected molecular ion peak corresponding to 101.15 m/z.[4][5][6]

Note: Reference spectra are available from suppliers and chemical databases for comparison.[12]

Quality Control Workflow

A robust quality control (QC) process ensures that the material meets the specifications required for sensitive applications like pharmaceutical synthesis. Purity is commonly assessed by gas chromatography (GC), with typical specifications being >97%.[3][7]

-

System Preparation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID). A polar capillary column (e.g., a wax-type or amine-specific column) is recommended to achieve good peak shape for the amine.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or isopropanol, at a concentration of approximately 1 mg/mL.

-

Instrumental Parameters (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen.

-

-

Analysis: Inject 1 µL of the prepared sample. The retention time of the main peak should be consistent with a reference standard. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

This QC workflow provides a self-validating system for confirming the identity and purity of each batch before its use in synthesis.

Caption: A typical Quality Control (QC) workflow for this compound.

Synthesis Methodologies

Understanding the synthesis of this compound provides insight into potential impurities. A common and efficient method is the reductive amination of a carbonyl precursor.

This process involves the conversion of Tetrahydrofuran-3-carboxaldehyde to the target amine using ammonia and hydrogen gas in the presence of a catalyst.[5]

-

Reactor Charging: To a suitable high-pressure reactor, add Tetrahydrofuran-3-carboxaldehyde (1.0 mol), a 15% solution of ammonia in methanol (3.0 mol), and Raney Nickel catalyst (approx. 20 g).[5]

-

Causality: Ammonia serves as the nitrogen source. Methanol is the solvent. Raney Nickel is a highly effective hydrogenation catalyst for converting the intermediate imine to the final amine.

-

-

Reaction: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 4 MPa (approx. 580 psi).[5]

-

Heating and Agitation: Heat the mixture to 60 °C and stir vigorously for 12 hours.[5] The elevated temperature and pressure are necessary to ensure a sufficient reaction rate.

-

Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to remove the methanol, yielding the crude 3-aminomethyltetrahydrofuran.[5] The reported yield for this method is high, often exceeding 99%.[5]

Caption: Synthesis workflow for this compound via reductive amination.

Safety, Handling, and Storage

Proper handling and storage are essential due to the hazardous nature of this compound. It is classified as a flammable liquid that can cause skin irritation and serious eye damage.[4][13]

Hazard Identification

-

GHS Pictograms: Flame, Corrosion, Exclamation Mark.[4]

-

Hazard Statements: H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory tract irritation).[4][13]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[14]

-

PPE: Wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[14][15]

-

Precautions: Keep away from sources of ignition such as heat, sparks, and open flames.[13][14] Ground and bond containers to prevent static discharge.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[8][14] Keep containers tightly sealed to prevent moisture contamination and leakage.[14]

-

Recommendation: Store in a designated flammable liquids cabinet. The recommended storage temperature is room temperature, sealed in a dry environment and kept in a dark place.[8][9]

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[14][16]

-

Skin Contact: Wash off with soap and plenty of water.[14][16]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[14][16]

Applications in Research and Development

This compound is not an end product but a key intermediate. Its primary value lies in its role as a structural motif in the synthesis of pharmacologically active compounds and agrochemicals.[2][3]

-

Agrochemicals: It is a crucial intermediate in the synthesis of Dinotefuran, a third-generation neonicotinoid insecticide.[8][9] The demand for Dinotefuran has driven the need for robust and scalable syntheses of this amine intermediate.[17]

-

Pharmaceuticals: The compound's unique scaffold is utilized by medicinal chemists to develop novel therapeutics.[1] Its structure is particularly valuable in the development of drugs targeting neurological disorders, potentially due to its ability to cross the blood-brain barrier.[3][18] The amine handle allows for its easy incorporation into larger molecular frameworks, enabling the systematic exploration of SAR.[2]

References

- 1. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 2. This compound | High Purity [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(氨甲基)四氢呋喃 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Aminomethyl)tetrahydrofuran | 165253-31-6 | TCI AMERICA [tcichemicals.com]

- 8. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 9. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 1-(tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemnet.com]

- 11. Tetrahydrofuran-3-yl)methanamine CAS#: 165253-31-6 [m.chemicalbook.com]

- 12. Tetrahydrofuran-3-yl)methanamine(165253-31-6) 1H NMR spectrum [chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Tetrahydrofuran-3-yl)methanamine - Safety Data Sheet [chemicalbook.com]

- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 16. Page loading... [guidechem.com]

- 17. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

- 18. nbinno.com [nbinno.com]

(Tetrahydrofuran-3-yl)methanamine chemical structure and IUPAC name

An In-Depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine

Introduction

This compound, a bifunctional organic compound, has emerged as a significant building block in modern medicinal chemistry and chemical synthesis.[1] Its structure, which uniquely combines a polar tetrahydrofuran (THF) ring with a reactive primary amine, provides a rigid scaffold that can substantially influence the physicochemical properties, pharmacokinetic profiles, and target-binding affinities of larger molecules.[1] This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences.

PART 1: Chemical Identity and Structure

The core structure of this compound consists of a saturated five-membered cyclic ether, tetrahydrofuran, substituted at the 3-position with an aminomethyl group (-CH₂NH₂). This arrangement provides a distinct spatial orientation compared to linear alkylamine linkers, offering unique vectors for molecular design.[1]

IUPAC Name and Synonyms

-

Common Synonyms: 3-(Aminomethyl)tetrahydrofuran, C-(Tetrahydrofuran-3-yl)methylamine, Tetrahydro-3-furanmethanamine.[3][4][5][6]

Chemical Structure and Identifiers

-

SMILES: C1COCC1CN[2]

PART 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound make it a versatile intermediate. The tetrahydrofuran moiety enhances solubility in polar solvents, while the amine group imparts basicity.[4]

Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [6][9] |

| Boiling Point | 156.0 ± 13.0 °C (at 760 Torr) | [3][10] |

| Density | 0.967 ± 0.06 g/cm³ (at 20 °C) | [3] |

| Flash Point | 53.1 ± 13.1 °C | [3][11] |

| pKa | 9.96 ± 0.29 (Predicted) | [3][11] |

| Refractive Index | n20/D 1.462 | [3][9] |

Spectroscopic Data

Definitive structural confirmation relies on spectroscopic analysis. Reference spectra are available for this compound, including:

-

¹H NMR and ¹³C NMR: Provides information on the hydrogen and carbon framework of the molecule.[1][12][13]

-

GC-MS (Gas Chromatography-Mass Spectrometry): Used to determine the molecular weight and fragmentation pattern, confirming identity and purity.[2][14]

PART 3: Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several routes. A prevalent and industrially relevant method involves the reductive amination of a precursor aldehyde, which offers high yield and process simplicity.

Key Synthetic Pathway: Reductive Amination

A common and efficient method for preparing this compound is the reductive amination of Tetrahydrofuran-3-carboxaldehyde.[8] This pathway is favored for its high conversion and selectivity.

Experimental Protocol: Synthesis via Reductive Amination of Tetrahydrofuran-3-carboxaldehyde [8]

-

Reactor Charging: To a suitable pressure reactor, add Tetrahydrofuran-3-carboxaldehyde (1.0 mol), Raney Nickel (approx. 20 g), and a 15% solution of ammonia in methanol (3.0 mol).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 4 MPa with hydrogen.

-

Reaction: Heat the mixture to 60°C and stir vigorously for 12 hours. The progress of the reaction can be monitored by techniques such as GC or TLC.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Purification: Filter the reaction mixture to remove the Raney Ni catalyst. The filtrate is then concentrated under reduced pressure (in vacuo) to remove the methanol and excess ammonia.

-

Final Product: The resulting residue is the target compound, 3-aminomethyltetrahydrofuran, typically obtained in high yield (e.g., >99%).[8]

Synthetic Workflow Diagram

The diagram below illustrates the key transformation in the synthesis of this compound from its aldehyde precursor.

Caption: Workflow for the synthesis of this compound.

PART 4: Applications in Drug Discovery and Agrochemicals

The structural features of this compound make it a valuable scaffold in the design of new therapeutic agents and other bioactive molecules.[1]

Role as a Pharmaceutical Building Block

The compound's utility in medicinal chemistry is multifaceted.[1] The primary amine serves as a versatile functional handle for reactions like amide bond formation, reductive amination, and the synthesis of ureas and thioureas.[1] Simultaneously, the oxygen atom in the THF ring acts as a hydrogen bond acceptor, which can enhance aqueous solubility and improve engagement with biological targets.[1]

This scaffold is particularly prominent in the development of drugs targeting the central nervous system (CNS), as the THF moiety can favorably influence properties required to cross the blood-brain barrier.[9][15] Researchers utilize this building block extensively in exploring structure-activity relationships (SAR) across therapeutic areas such as oncology, infectious diseases, and neurological disorders.[1][9]

Intermediate in Agrochemical Synthesis

This compound is a key intermediate in the synthesis of Dinotefuran, a third-generation neonicotinoid insecticide.[3][7][16] This application highlights its industrial importance beyond the pharmaceutical sector.

PART 5: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

-

Hazard Classification: It is classified as a flammable liquid (UN number: 1993, Hazard Class: 3).[3][10]

-

Precautionary Measures: Standard laboratory safety protocols should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid breathing vapors and ensure work is conducted in a well-ventilated area or fume hood.[10]

-

Storage: The compound should be stored in a cool, dry place away from ignition sources, with the container tightly sealed.[3]

Conclusion

This compound is a cornerstone intermediate for chemists and drug discovery professionals. Its unique combination of a rigid cyclic ether and a primary amine offers a powerful tool for modulating the properties of bioactive molecules. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the creation of novel pharmaceuticals and other high-value chemical products.

References

- 1. This compound | High Purity [benchchem.com]

- 2. This compound | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-(Aminomethyl)tetrahydrofuran | 165253-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 8. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Tetrahydrofuran-3-yl)methanamine - Safety Data Sheet [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. Tetrahydrofuran-3-yl)methanamine(165253-31-6) 1H NMR spectrum [chemicalbook.com]

- 13. 165253-31-6|this compound|BLD Pharm [bldpharm.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. nbinno.com [nbinno.com]

- 16. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

(Tetrahydrofuran-3-yl)methanamine CAS number 165253-31-6 information

An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine (CAS: 165253-31-6)

Introduction: A Versatile Bifunctional Building Block

This compound, registered under CAS number 165253-31-6, is a vital heterocyclic organic compound that has emerged as a cornerstone in modern synthetic chemistry. Characterized by a stable tetrahydrofuran (THF) ring functionalized with a primary aminomethyl group at the 3-position, this molecule offers a unique combination of a rigid, polar scaffold and a reactive nucleophilic center.[1][2] This distinct architecture makes it an invaluable building block in both medicinal chemistry and the agrochemical industry, enabling the construction of complex, high-value molecules.[2][3][4][5][6][7] Its utility is most notably demonstrated as a key intermediate in the synthesis of the third-generation neonicotinoid insecticide, Dinotefuran.[3][4][5][8] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and safety protocols.

Chemical Structure of this compound

Caption: Molecular structure of this compound.

Section 1: Physicochemical and Spectroscopic Profile

The physical properties of this compound are crucial for its handling, reaction setup, and purification. Its polarity, conferred by the ether and amine functionalities, influences its solubility and chromatographic behavior.[1]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 165253-31-6 | [1][3][9] |

| Molecular Formula | C₅H₁₁NO | [1][3][9] |

| Molecular Weight | 101.15 g/mol | [1][3][9] |

| Appearance | Clear, colorless to light yellow/orange liquid | [3][7][10][11] |

| Boiling Point | 156.0 ± 13.0 °C (at 760 Torr) | [3][12][13] |

| Density | ~0.967 g/cm³ (at 20 °C) | [3][12] |

| Refractive Index | n20/D ~1.462 | [3][7][12] |

| Flash Point | 53.1 - 58.9 °C | [3][13] |

| pKa (Predicted) | 9.96 ± 0.29 | [3][12] |

| Storage | Store at room temperature in a dark, dry place under an inert atmosphere. Hygroscopic. | [3][10][12] |

Spectroscopic Characterization: The identity and purity of this compound are routinely confirmed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide a definitive map of the proton and carbon environments, respectively, confirming the connectivity of the tetrahydrofuran ring and the aminomethyl side chain.[14][15]

-

Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight (m/z = 101.15) and provides a characteristic fragmentation pattern for the compound.[16]

-

Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic stretches for N-H bonds (in the 3300-3400 cm⁻¹ region) of the primary amine and C-O-C stretching of the ether linkage.[14]

Section 2: Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of this compound involves the construction of the substituted THF ring and subsequent elaboration to the target primary amine. As the 3-position is a stereocenter, enantioselective synthesis is a critical consideration for pharmaceutical applications.[2][17] While various proprietary industrial methods exist, common academic and laboratory-scale syntheses rely on the reduction of readily accessible nitrile or amide precursors.

Methodology 1: Reduction of Tetrahydrofuran-3-carbonitrile

This is a highly effective and direct route. The nitrile functional group is a well-established precursor to primary amines via reduction with powerful hydride reagents.

Causality and Reagent Choice: The carbon-nitrogen triple bond is stable and requires a potent reducing agent to achieve full reduction to a CH₂-NH₂ group. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity.[18][19][20] Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing nitriles.[19][21] The reaction must be performed under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.

Synthetic Workflow: Nitrile to Amine Reduction

References

- 1. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 2. This compound | High Purity [benchchem.com]

- 3. Cas 165253-31-6,this compound | lookchem [lookchem.com]

- 4. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 5. Selling tetrahydrofuran-3-methylamine 165253-31-6 98% In stock suppliers | Tocopharm [tocopharm.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound, CAS NO.165253-31-6 - Huateng Pharma [en.huatengsci.com]

- 9. This compound | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 3-(Aminomethyl)tetrahydrofuran | 165253-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Tetrahydrofuran-3-yl)methanamine(165253-31-6) 1H NMR [m.chemicalbook.com]

- 15. 165253-31-6|this compound|BLD Pharm [bldpharm.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 18. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

Synonyms for (Tetrahydrofuran-3-yl)methanamine

An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine: Synthesis, Characterization, and Applications

Introduction

This compound is a versatile bifunctional molecule of significant interest in modern organic synthesis and medicinal chemistry. Characterized by a saturated five-membered tetrahydrofuran (THF) ring and a primary amine functional group, this compound serves as a crucial building block for creating complex molecular architectures. The THF moiety provides a rigid, polar scaffold that can influence the physicochemical properties, such as solubility and pharmacokinetic profiles, of derivative compounds. The primary amine acts as a versatile nucleophilic handle, enabling a wide array of chemical transformations including amidation, reductive amination, and the formation of ureas and thioureas.

One of the most notable applications of this compound is its role as a key intermediate in the industrial synthesis of Dinotefuran, a third-generation neonicotinoid insecticide.[1][2][3][4] Its unique structure, lacking the typical chloropyridine or chlorothiazole rings of other neonicotinoids, imparts distinct properties like high water solubility.[5] This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and analytical characterization of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Nomenclature and Identification

Precise identification of chemical compounds is paramount for scientific communication and reproducibility. This compound is known by several systematic and common names across chemical literature and commercial databases. The IUPAC name for this compound is oxolan-3-ylmethanamine .[6][7] A comprehensive list of its synonyms, along with key chemical identifiers, is provided below.

| Identifier Type | Identifier | Source |

| Primary Name | This compound | Depositor-Supplied[6][7] |

| IUPAC Name | oxolan-3-ylmethanamine | PubChem[6][7] |

| CAS Number | 165253-31-6 | Multiple Sources[1][2][3][4][6][7][8][9][10][11][12][13][14][15][16][17] |

| Molecular Formula | C5H11NO | Multiple Sources[1][2][4][6][8][9][10][17] |

| Molecular Weight | 101.15 g/mol | Multiple Sources[1][6][9][17] |

| InChI Key | CINJIXGRSTYIHP-UHFFFAOYSA-N | Multiple Sources[8][14] |

| SMILES | C1COCC1CN | PubChem[6][7] |

| Synonym 1 | 3-(Aminomethyl)tetrahydrofuran | Multiple Sources[8][9][10][13][14][15][16] |

| Synonym 2 | Tetrahydro-3-furanmethanamine | Multiple Sources[8][10][12] |

| Synonym 3 | 3-Aminomethyl-THF | Multiple Sources[8][10][12] |

| Synonym 4 | C-(Tetrahydrofuran-3-yl)methylamine | Multiple Sources[8][10] |

| Synonym 5 | (Oxolan-3-yl)methanamine | Multiple Sources[6][7][8] |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its structure, featuring both a polar ether linkage and a basic amine group. These features allow for hydrogen bonding, which influences its boiling point and solubility.[8]

| Property | Value | Source |

| Appearance | Colorless to slightly yellow liquid | Chem-Impex[9], TCI[13] |

| Boiling Point | 156.0 ± 13.0 °C (at 760 Torr) | ChemicalBook[4][12] |

| 67 °C (at 15 mmHg) | Chem-Impex[9] | |

| Density | 0.967 ± 0.06 g/cm³ (at 20 °C) | ChemicalBook[4][12] |

| 0.992 g/mL (at 25 °C) | Sigma-Aldrich[14][17] | |

| Refractive Index (n20/D) | 1.462 | Sigma-Aldrich[14][17] |

| Flash Point | 53.1 ± 13.1 °C | ChemicalBook[4][12] |

| pKa | 9.96 ± 0.29 (Predicted) | ChemicalBook[4][12] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[12][18] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, reflecting its importance as a synthetic intermediate. A prevalent and efficient method involves the reductive amination of tetrahydrofuran-3-carboxaldehyde. This approach is valued for its high yield and operational simplicity.

Reductive Amination of Tetrahydrofuran-3-carboxaldehyde

This pathway is a cornerstone for the synthesis of the target compound. The reaction proceeds by the formation of an intermediate imine from the aldehyde and ammonia, which is then reduced in situ to the primary amine. The choice of catalyst and reaction conditions is critical for achieving high conversion and selectivity.

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol:

This protocol is based on a high-yield synthesis reported in the literature.[1][6]

Materials:

-

Tetrahydrofuran-3-carboxaldehyde (1.0 mol, 100.12 g)[6]

-

15% Ammonia in Methanol solution (3.0 mol, 340 g)[6]

-

Raney Nickel (20.02 g)[6]

-

Hydrogen (H₂) gas

Procedure:

-

Reactor Charging: To a suitable high-pressure reactor, add tetrahydrofuran-3-carboxaldehyde, the 15% ammonia in methanol solution, and Raney Nickel.[6]

-

Reaction Execution: Seal the reactor and purge with nitrogen. Pressurize the reactor with hydrogen gas to 4 MPa (approximately 30003 Torr).[6]

-

Heating and Stirring: Heat the mixture to 60°C and stir for 12 hours. The causality for heating is to increase the reaction rate, while the pressure of hydrogen gas ensures a sufficient supply for the reduction of the in situ-formed imine. Raney Nickel is chosen as the catalyst due to its high activity and selectivity for this type of hydrogenation.[1][6]

-

Cooling and Filtration: After 12 hours, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Filter the reaction mixture to remove the Raney Nickel catalyst.[6]

-

Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to remove the methanol solvent. This yields this compound.[6]

This self-validating protocol has been reported to achieve a near-quantitative yield of 99.5%.[1][6]

Alternative Synthetic Route: Multi-step Synthesis from Diethyl Maleate

An alternative, scalable synthesis starts from readily available diethyl maleate and nitromethane. This multi-step process involves a Michael addition, reduction, cyclization, and a final reduction of a nitro group to the target amine. While longer, this route avoids the direct handling of potentially unstable aldehydes. A reported overall yield for this 6-step process is 45.5%.[4][6][16]

Applications in Industry and Research

The primary industrial application of this compound is as a pivotal intermediate in the manufacture of the insecticide Dinotefuran .[1][2][3][4] The synthesis of Dinotefuran involves the reaction of this compound with other precursors, such as N,O-dimethyl-N'-nitroisourea.[16]

In the realm of drug discovery and medicinal chemistry, this compound serves as a valuable building block.[8][9] Its rigid THF scaffold is incorporated into novel chemical entities to explore structure-activity relationships (SAR). The amine functionality allows for its easy integration into larger molecules through robust and well-established chemical reactions. Researchers utilize this compound to construct libraries of diverse molecules for high-throughput screening in various therapeutic areas, including central nervous system (CNS) disorders, where the polarity and hydrogen bonding capacity of the THF ring can be advantageous.[9]

Analytical Characterization

Confirming the identity and purity of this compound is crucial. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the THF ring and the aminomethyl group. The protons adjacent to the oxygen atom (C2 and C5) typically appear further downfield compared to the other ring protons. The methylene protons of the aminomethyl group will also show a distinct signal.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the five carbon atoms in the molecule. The carbons attached to the electronegative oxygen and nitrogen atoms will be shifted downfield.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. Characteristic peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aliphatic parts of the molecule (around 2850-2960 cm⁻¹), and a strong C-O-C stretching vibration for the ether linkage in the THF ring (around 1050-1150 cm⁻¹).

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its structure and identifying any impurities. The molecular ion peak (M+) would be expected at m/z 101.

-

Chromatography: Gas Chromatography (GC) is an effective method for assessing the purity of this volatile compound.

References

- 1. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. fsis.usda.gov [fsis.usda.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Tetrahydrofuran-3-yl)methanamine(165253-31-6) 1H NMR [m.chemicalbook.com]

- 11. CN111217772A - Novel process for synthesizing dinotefuran - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN104961710A - Synthesis method of dinotefuran - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. Tetrahydrofuran synthesis [organic-chemistry.org]

- 17. epfl.ch [epfl.ch]

- 18. researchgate.net [researchgate.net]

(Tetrahydrofuran-3-yl)methanamine molecular weight and formula

An In-Depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine: Properties, Synthesis, and Applications

Abstract

This compound, a bifunctional organic compound featuring a saturated tetrahydrofuran (THF) ring and a primary aminomethyl group, serves as a critical structural motif and versatile building block in modern organic synthesis. Its unique combination of a polar, rigid cyclic ether and a nucleophilic primary amine makes it an invaluable intermediate in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of its core molecular properties, details validated synthetic protocols with mechanistic insights, outlines methods for analytical characterization, and explores its significant applications in drug discovery and the synthesis of commercially important molecules like the insecticide Dinotefuran. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Core Molecular Profile

This compound is a colorless to light yellow liquid distinguished by its unique molecular architecture. The tetrahydrofuran ring provides a stable, polar scaffold that can influence the solubility and pharmacokinetic properties of larger molecules, while the primary amine offers a reactive site for a multitude of chemical transformations.[1][2]

Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [2][3][4][5][6] |

| Molecular Weight | 101.15 g/mol | [4][5][7][8] |

| CAS Number | 165253-31-6 | [3][4][6][7][8] |

| IUPAC Name | (Oxolan-3-yl)methanamine | [4] |

| Common Synonyms | 3-Aminomethyltetrahydrofuran; 3-Aminomethyl-THF; C-(Tetrahydrofuran-3-yl)methylamine | [2][3][9] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 156.0 ± 13.0 °C (at 760 Torr) | [6][9] |

| Density | 0.992 g/cm³ (at 25 °C) | [6] |

| Flash Point | 58.9 °C | [6] |

| pKa | 9.96 ± 0.29 (Predicted) | [9] |

| logP | -0.435 | [6] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a key process for its application in various fields. Several routes have been developed, with a common and efficient method being the reductive amination of tetrahydrofuran-3-carboxaldehyde. This pathway is favored for its high yield and operational simplicity.

Reductive Amination Pathway

This synthetic approach leverages the reaction of an aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. The choice of a reducing agent and catalyst is critical for the efficiency and selectivity of the reaction. Raney Nickel is a widely used catalyst for this transformation due to its high activity and efficacy in hydrogenating the C=N bond under moderate conditions.

Caption: Synthesis workflow via reductive amination.

Experimental Protocol: Synthesis from Tetrahydrofuran-3-carboxaldehyde

This protocol describes a validated lab-scale synthesis yielding the target compound with high purity.[5]

Materials:

-

Tetrahydrofuran-3-carboxaldehyde (1.0 mol, 100.12 g)

-

15% Ammonia in Methanol solution (3.0 mol, 340 g)

-

Raney Nickel (20.0 g)

-

High-pressure reactor (autoclave)

-

Methanol (for washing)

Procedure:

-

Reactor Charging: To a suitable high-pressure reactor, add tetrahydrofuran-3-carboxaldehyde, the 15% ammonia in methanol solution, and the Raney Nickel catalyst.[5]

-

Expert Insight: The use of a significant molar excess of ammonia dissolved in methanol drives the equilibrium towards the formation of the imine intermediate and serves as the reaction solvent.

-

-

Pressurization and Reaction: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor to 4 MPa with hydrogen.[5]

-

Heating and Agitation: Begin stirring and heat the reactor to 60°C. Maintain these conditions for 12 hours.[5]

-

Trustworthiness: Continuous monitoring of pressure and temperature is crucial for safety and reaction consistency. A drop in pressure indicates hydrogen consumption and progress of the reduction.

-

-

Cooldown and Depressurization: After 12 hours, cool the reactor to room temperature and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

-

Catalyst Removal: Carefully filter the reaction mixture to remove the Raney Nickel catalyst. Wash the catalyst with a small amount of methanol to recover any adsorbed product.

-

Expert Insight: Raney Nickel can be pyrophoric when dry. It should be kept wet with solvent at all times during handling and disposal.

-

-

Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol and any excess ammonia.

-

Product Isolation: The remaining liquid is the crude product, this compound. The reported yield for this procedure is approximately 99.5% (100.64 g).[5] Further purification can be achieved by vacuum distillation if required.

Alternative Synthetic Routes

Other notable synthetic pathways include a multi-step process starting from maleic glycol, which proceeds through cyclization, formylation, and finally reductive amination.[10] Another reported method involves a 6-step synthesis initiated by a Michael addition of nitromethane to diethyl maleate.[7][9] The selection of a specific route in a research or industrial setting depends on factors like raw material cost, scalability, and desired purity.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aminomethyl protons (CH₂-NH₂), the methine proton on the THF ring, and the methylene protons of the THF ring.[11][12]

-

Mass Spectrometry (MS): GC-MS is a standard method to confirm the molecular weight. The mass spectrum will show a molecular ion peak corresponding to the compound's exact mass (101.084 g/mol ).[13]

-

Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound, typically aiming for >97%.

Key Applications in Research and Development

The bifunctional nature of this compound makes it a highly valuable scaffold in chemical synthesis.[1]

Caption: Role as a versatile bifunctional building block.

Agrochemical Synthesis: Dinotefuran

One of the most significant industrial applications of this compound is as a key intermediate in the synthesis of Dinotefuran.[7][9] Dinotefuran is a third-generation neonicotinoid insecticide known for its broad-spectrum activity and systemic action.[10] The synthesis involves coupling this compound with other reagents to construct the final complex molecule, where the THF-methylamine moiety is crucial for the molecule's bioactivity.

Pharmaceutical and Medicinal Chemistry

In drug discovery, the THF motif is found in numerous bioactive natural products and synthetic drugs.[14] this compound provides a reliable and versatile starting point for constructing novel therapeutic agents.[1][2]

-

Scaffold for CNS-Active Agents: The polarity and rigid structure of the THF ring are beneficial for designing molecules that can interact with specific biological targets, including those in the central nervous system.[15]

-

Library Synthesis: The reactive amine handle allows for its easy incorporation into compound libraries for high-throughput screening.[1] Through reactions like amidation and reductive amination, a diverse range of derivatives can be rapidly synthesized to explore structure-activity relationships (SAR).

Handling, Storage, and Safety

As a flammable liquid and chemical intermediate, proper handling and storage procedures are mandatory.

-

Safety: The compound is classified as a flammable liquid (UN number: 1993, Hazard Class 3).[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated chemical fume hood. Avoid breathing vapors.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) as the compound can be air-sensitive.

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational building block that enables significant advancements in both agriculture and medicine. Its straightforward and high-yield synthesis, combined with the versatile reactivity of its primary amine and the beneficial properties of its THF core, ensures its continued importance. For researchers and developers, a thorough understanding of its properties and synthesis is essential for leveraging its full potential in the creation of novel and complex molecules.

References

- 1. This compound | High Purity [benchchem.com]

- 2. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 3. 1-(tetrahydrofuran-3-yl)methanamine|1-(tetrahydrofuran-3-yl)methanamine|165253-31-6--Zhejiang Jieda Technology Co., Ltd. [zhejiangjieda.com]

- 4. This compound | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 6. Tetrahydrofuran-3-yl)methanamine - Safety Data Sheet [chemicalbook.com]

- 7. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

- 11. Tetrahydrofuran-3-yl)methanamine(165253-31-6) 1H NMR spectrum [chemicalbook.com]

- 12. 165253-31-6|this compound|BLD Pharm [bldpharm.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

Spectral data for (Tetrahydrofuran-3-yl)methanamine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (Tetrahydrofuran-3-yl)methanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound (CAS: 165253-31-6), a versatile bifunctional building block crucial in medicinal chemistry and synthetic organic chemistry.[1] Its unique structure, featuring a primary amine and a tetrahydrofuran ring, imparts specific physicochemical properties that are reflected in its spectroscopic signatures.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles and methodologies behind its spectroscopic analysis.

The structural elucidation of novel compounds and the verification of existing ones are cornerstones of chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. Each technique provides a unique piece of the structural puzzle, and when combined, they offer a definitive characterization of the molecule. This guide will delve into each of these techniques as applied to this compound, presenting detailed experimental protocols, data interpretation, and the underlying scientific rationale.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is highly dependent on meticulous sample preparation and the correct setup of acquisition parameters.[3] The following protocol outlines the best practices for obtaining high-resolution spectra of a small molecule like this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.[4]

-

Transfer the sample to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[3][5] CDCl₃ is a common choice for nonpolar organic compounds.[3]

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[3] Any suspended solid particles can severely degrade the magnetic field homogeneity, leading to broadened spectral lines.

-

Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be at least 5 cm.[5]

-

Cap the NMR tube securely to prevent solvent evaporation.[3]

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth using a depth gauge.

-

Place the sample into the NMR magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.[3]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated, is critical for achieving sharp, well-resolved peaks.[3]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal sensitivity.[3]

-

Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay). For quantitative results, the relaxation delay (d1) should be at least five times the longest T1 relaxation time of the nuclei of interest.[6]

-

Acquire the Free Induction Decay (FID) and perform a Fourier Transform to generate the frequency-domain NMR spectrum.

-

Graphviz Diagram: NMR Experimental Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Spectral Data Summary: this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Proton | Estimated from spectrum[7] | |||

| H-2, H-5 | ~3.6-3.8 | Multiplet | 4H | -O-CH₂- |

| H-3 | ~2.4-2.6 | Multiplet | 1H | -CH-CH₂NH₂ |

| H-6 | ~2.6-2.8 | Doublet | 2H | -CH₂-NH₂ |

| H-4 | ~1.6-2.0 | Multiplet | 2H | -CH-CH₂-CH₂-O- |

| NH₂ | ~1.3 | Broad Singlet | 2H | -NH₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbon | Predicted/Typical Values | |

| C-2, C-5 | ~67-70 | -O-CH₂- |

| C-6 | ~45-50 | -CH₂-NH₂ |

| C-3 | ~40-45 | -CH- |

| C-4 | ~30-35 | -CH₂- |

In-Depth Interpretation of NMR Spectra

-

¹H NMR Spectrum: The proton NMR spectrum provides a wealth of information. The protons on the carbons adjacent to the oxygen atom (H-2 and H-5) are deshielded by the electronegative oxygen and thus appear downfield, typically in the 3.6-3.8 ppm range.[8] The protons of the aminomethyl group (-CH₂-NH₂) are adjacent to the electron-withdrawing nitrogen atom and are expected around 2.6-2.8 ppm. The methine proton (H-3) is coupled to multiple neighboring protons, resulting in a complex multiplet. The protons of the primary amine (-NH₂) often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water; their signal can be confirmed by its disappearance upon adding a drop of D₂O to the sample.[8]

-

¹³C NMR Spectrum: In the ¹³C NMR spectrum, carbons bonded to heteroatoms are deshielded and appear at higher chemical shifts. The carbons adjacent to the ether oxygen (C-2 and C-5) are expected to resonate around 67-70 ppm. The carbon of the aminomethyl group (C-6) will be deshielded by the nitrogen, appearing around 45-50 ppm. The remaining aliphatic carbons (C-3 and C-4) will appear further upfield.[8]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation corresponding to these vibrational frequencies is passed through a sample, it is absorbed, and this absorption is detected.

Experimental Protocol: Acquiring an IR Spectrum

For a liquid sample like this compound, the thin-film method using salt plates is straightforward and commonly used.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Collect a background spectrum.[9] This is a spectrum of the empty sample compartment, which accounts for atmospheric CO₂ and water vapor, as well as any intrinsic instrument signals. This background is automatically subtracted from the sample spectrum.

-

-

Sample Preparation (Thin-Film Method):

-

Place one to two drops of the neat liquid this compound onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

Alternatively, for attenuated total reflectance (ATR) spectroscopy, a drop of the liquid is placed directly onto the ATR crystal.[10]

-

-

Data Acquisition:

-

Place the prepared salt plate assembly (or position the ATR unit) into the sample holder within the spectrometer.

-

Acquire the IR spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is usually collected over the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.[10]

-

Graphviz Diagram: IR Spectroscopy Workflow

Caption: Workflow for obtaining an IR spectrum via the thin-film method.

Spectral Data Summary: this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3400-3250 (two bands) | Medium, Sharp | Primary Amine (-NH₂) |

| C-H Stretch (sp³) | 3000-2850 | Strong | Alkanes |

| N-H Bend (Scissoring) | 1650-1580 | Medium | Primary Amine (-NH₂) |

| C-O Stretch | 1150-1050 | Strong | Ether (C-O-C) |

| C-N Stretch | 1250-1020 | Medium-Weak | Aliphatic Amine |

Note: This table is based on established correlation charts for the functional groups present in the molecule.[8][11][12]

In-Depth Interpretation of the IR Spectrum

The IR spectrum of this compound is defined by the vibrations of its two key functional groups: the primary amine and the cyclic ether.

-

Amine Group Vibrations: As a primary amine (R-NH₂), the molecule will exhibit two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[8][11] These bands are typically sharper and less intense than the broad O-H stretch of an alcohol.[8] Additionally, a medium-intensity N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹.[11] A C-N stretching vibration for an aliphatic amine should also be present in the 1250-1020 cm⁻¹ range.[11]

-

Ether Group Vibrations: The most prominent feature of the tetrahydrofuran ring is the strong C-O-C stretching absorption. For aliphatic ethers, this band is typically found in the 1150-1050 cm⁻¹ region.[13] Its high intensity is a reliable diagnostic feature.

-

Alkyl Group Vibrations: The spectrum will also contain strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), characteristic of the sp³-hybridized carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common method for analyzing relatively volatile, thermally stable small molecules.

Step-by-Step Methodology:

-

Sample Introduction:

-

Ionization (Electron Ionization - EI):

-

Mass Analysis:

-

The newly formed ions are accelerated by an electric field into the mass analyzer.[16][18]

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.[14]

-

Excess energy from the ionization process often causes the molecular ion to break apart into smaller, charged fragment ions and neutral radicals.[19]

-

-

Detection:

-

Ions of a specific m/z ratio strike a detector at the end of the analyzer, which generates an electrical signal proportional to the number of ions.

-

The instrument scans through a range of m/z values to generate the mass spectrum, a plot of relative ion abundance versus m/z.[18]

-

Graphviz Diagram: Mass Spectrometry (EI-MS) Workflow

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Spectral Data Summary: this compound

| m/z Value | Interpretation |

| 101 | Molecular Ion (M⁺•) |

| 100 | [M-H]⁺ |

| 71 | [M - CH₂NH₂]⁺ or α-cleavage fragment |

| 30 | [CH₂NH₂]⁺ (Base Peak via α-cleavage) |

Note: Data is based on the GC-MS spectrum available from SpectraBase and PubChem and general fragmentation rules for amines.[15][20]

In-Depth Interpretation of the Mass Spectrum

The mass spectrum of this compound (C₅H₁₁NO) provides definitive evidence for its molecular weight and structural features.

-

The Nitrogen Rule: The molecular formula C₅H₁₁NO contains an odd number of nitrogen atoms (one). According to the Nitrogen Rule, this means the molecule will have an odd nominal molecular weight.[21][22] The observed molecular ion peak (M⁺•) at m/z = 101 is consistent with this rule and confirms the molecular weight of the compound (101.15 g/mol ).[2][15]

-

Fragmentation Pattern - Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[21][22][23] This cleavage is driven by the formation of a stable, resonance-stabilized iminium ion. For this compound, α-cleavage between C3 and the aminomethyl carbon leads to the formation of the [CH₂=NH₂]⁺ ion. This fragment has an m/z of 30 and is often the most abundant ion (the base peak) in the mass spectra of primary amines with an unbranched α-carbon.[22] The loss of the corresponding tetrahydrofuranyl radical results in this prominent peak. Another possible, though less favored, α-cleavage within the ring can also occur. Cyclic amines typically show a discernible molecular ion peak, and the loss of a hydrogen atom from the alpha carbon ([M-H]⁺ at m/z 100) is also a common fragmentation.[22]

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the precise C-H framework and the chemical environment of each atom. IR spectroscopy confirms the presence of the key primary amine and cyclic ether functional groups through their characteristic vibrational absorptions. Finally, mass spectrometry verifies the molecular weight via the molecular ion peak and provides structural confirmation through predictable α-cleavage fragmentation patterns. This guide provides the foundational protocols and interpretive logic necessary for researchers to confidently analyze this important chemical building block.

References

- 1. This compound | High Purity [benchchem.com]

- 2. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydrofuran-3-yl)methanamine(165253-31-6) 1H NMR spectrum [chemicalbook.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. scribd.com [scribd.com]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. fiveable.me [fiveable.me]

- 15. This compound | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 17. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. Video: Mass Spectrometry of Amines [jove.com]

- 22. GCMS Section 6.15 [people.whitman.edu]

- 23. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

An In-Depth Technical Guide to the Commercial Availability and Synthetic Utility of (Tetrahydrofuran-3-yl)methanamine for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block in Modern Chemistry

(Tetrahydrofuran-3-yl)methanamine, a seemingly unassuming molecule, has carved a significant niche for itself in the landscape of synthetic chemistry. Its unique structural motif, featuring a hydrophilic tetrahydrofuran ring and a reactive primary amine, makes it a highly sought-after building block in both the agrochemical and pharmaceutical industries. The tetrahydrofuran moiety often imparts improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, to parent molecules, while the primary amine serves as a versatile handle for a myriad of chemical transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the commercial availability, synthesis, and diverse applications of this valuable chemical intermediate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation.

| Property | Value | Reference |

| CAS Number | 165253-31-6 | [1] |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 156.0 ± 13.0 °C (at 760 Torr) | [3] |

| Density | ~0.992 g/cm³ at 25 °C | [3] |

| Flash Point | 58.9 °C | [3] |

| pKa | 9.96 ± 0.29 (Predicted) | [3] |

| LogP | -0.435 (n-octanol/water) | [3] |

Commercial Availability: A Global Landscape

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and industrial-scale needs. The typical purity offered is ≥97%, with higher purities available upon request. When sourcing this intermediate, it is imperative to consider not only the purity but also the supplier's quality control measures and their capacity for bulk production, especially for later-stage drug development projects. Below is a representative list of suppliers:

| Supplier | Purity | Available Quantities | Indicative Price (USD) |

| AbacipharmTech | 97% | 10g, 25g | $131.19 (10g), $246.25 (25g) |

| TCI Chemicals | >97.0% (GC) | 5g | Contact for pricing |

| ChemicalBook | 98% min, 99% | Inquire for bulk | ~$10/kg (for bulk) |

| Ambeed | Inquire | Inquire | Inquire |

| Sigma-Aldrich | Inquire | Inquire | Inquire |

| BLD Pharm | Inquire | Inquire | Inquire |

Note: Prices are indicative and subject to change based on market conditions and order volume.

Synthetic Routes: A Comparative Analysis

Two primary synthetic routes to this compound have been established, each with its own set of advantages and disadvantages. The choice of route often depends on factors such as the desired scale of production, cost of starting materials, and environmental considerations.

Route 1: The Maleic Glycol/2,5-Dihydrofuran Pathway

This route is a multi-step process that begins with readily available starting materials and proceeds through key intermediates such as 2,5-dihydrofuran and 3-formyltetrahydrofuran.

Caption: Synthetic pathway from Maleic Glycol.

Advantages:

-

Scalability: This route is amenable to large-scale industrial production.

-

Well-established Chemistry: The individual steps, such as hydroformylation and reductive amination, are well-understood and optimized industrial processes.

-

Control over Purity: Each intermediate can be isolated and purified, leading to a high-purity final product.

Disadvantages:

-

Multi-step Process: A higher number of steps can lead to a lower overall yield and increased production time.

-

Use of Gaseous Reagents: The hydroformylation step requires the use of carbon monoxide and hydrogen gas, which necessitates specialized high-pressure equipment.

Experimental Protocol: Route 1

Step 1: Synthesis of 2,5-Dihydrofuran from Maleic Glycol (or 1,4-Butenediol)

The synthesis of 2,5-dihydrofuran is typically achieved through the acid-catalyzed dehydration and cyclization of cis-2-butene-1,4-diol, which can be derived from maleic glycol.[4]

-

Rationale: The acidic environment protonates one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group then acts as a nucleophile, attacking the resulting carbocation to form the five-membered ring.

Step 2: Hydroformylation of 2,5-Dihydrofuran to 3-Formyltetrahydrofuran

This step involves the addition of a formyl group and a hydrogen atom across the double bond of 2,5-dihydrofuran. Rhodium-based catalysts are commonly employed for this transformation.[4]

-

Materials: 2,5-dihydrofuran, Rhodium catalyst (e.g., Rh(acac)(CO)₂), Ligand (e.g., tris(2-t-butyl-5-methylphenyl) phosphite), Syngas (CO/H₂), Solvent (e.g., Toluene).

-

Procedure:

-

In a high-pressure reactor, dissolve the rhodium catalyst and ligand in the solvent.

-

Add 2,5-dihydrofuran to the reactor.

-

Pressurize the reactor with syngas to the desired pressure.

-

Heat the reaction mixture to the specified temperature and stir until the reaction is complete (monitored by GC).

-

Cool the reactor, vent the excess gas, and purify the product by distillation.

-

-

Causality: The phosphite ligand plays a crucial role in controlling the regioselectivity of the hydroformylation, favoring the formation of the 3-formyl isomer. The reaction conditions (temperature, pressure) are optimized to achieve a high reaction rate and selectivity while minimizing side reactions.

Step 3: Reductive Amination of 3-Formyltetrahydrofuran

The final step involves the conversion of the aldehyde to the primary amine. This is a classic reductive amination reaction.[5]

-

Materials: 3-Formyltetrahydrofuran, Ammonia (in methanol), Raney Nickel, Hydrogen gas.

-

Procedure:

-

To a high-pressure reactor, add 3-formyltetrahydrofuran, a 15% solution of ammonia in methanol, and Raney Nickel catalyst.

-

Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to 4 MPa.

-

Heat the mixture to 60°C and stir for 12 hours.

-

Cool the reactor to room temperature and carefully filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

-

-

Self-Validation: The reaction can be monitored by GC or TLC to ensure the complete consumption of the starting aldehyde. The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity. A near-quantitative yield (99.5%) has been reported for this step, indicating a highly efficient and self-validating protocol.[5]

Route 2: The Nitromethane and Diethyl Maleate Pathway

This route offers an alternative approach, starting from simple and inexpensive building blocks. It has been successfully employed for the synthesis of the insecticide Dinotefuran.[6]

Caption: Synthetic pathway from Nitromethane.

Advantages:

-

Readily Available Starting Materials: Nitromethane and diethyl maleate are common and relatively inexpensive laboratory reagents.

-

Potential for High Atom Economy: This route may offer a more atom-economical pathway compared to the multi-step maleic glycol route.

Disadvantages:

-

Multi-step Synthesis: A 6-step synthesis with a 45.5% overall yield has been reported, which may be a drawback for large-scale production.[6]

-

Potentially Hazardous Reagents: Nitromethane is an energetic material and requires careful handling.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable scaffold in the design of novel bioactive molecules.

Agrochemicals: The Case of Dinotefuran

This compound is a key intermediate in the synthesis of Dinotefuran, a third-generation neonicotinoid insecticide.[5][6] The tetrahydrofuran moiety in Dinotefuran is a departure from the chlorinated pyridine or thiazole rings found in earlier neonicotinoids, contributing to its unique toxicological profile.[7]

The synthesis of Dinotefuran involves the reaction of this compound with a suitable nitroguanidine derivative.[8]

Pharmaceuticals: A Scaffold for CNS-Active Agents and Kinase Inhibitors

The polar, yet conformationally restricted, nature of the tetrahydrofuran ring makes it an attractive feature for molecules targeting the central nervous system (CNS). It can participate in hydrogen bonding interactions with biological targets and may improve the overall pharmacokinetic profile of a drug candidate.

-

Neuroscience Drug Discovery: The tetrahydrofuran scaffold is present in a number of CNS-active compounds, and this compound provides a convenient entry point for the synthesis of novel derivatives for indications such as Alzheimer's disease, epilepsy, and depression.[9][10]

-

Janus Kinase (JAK) Inhibitors: Patents have disclosed the use of this compound in the synthesis of potent and selective Janus kinase (JAK) inhibitors.[11][12][13][14] These inhibitors are being investigated for the treatment of autoimmune diseases, inflammatory conditions, and certain types of cancer. The tetrahydrofuran moiety in these molecules often occupies a specific region of the kinase binding pocket, contributing to the overall binding affinity and selectivity.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound has emerged as a pivotal building block in modern synthetic chemistry, with its commercial availability and well-defined synthetic routes paving the way for its widespread use in both academic and industrial research. Its incorporation into the blockbuster insecticide Dinotefuran highlights its significance in the agrochemical sector. Furthermore, its growing presence in the patent literature, particularly in the area of kinase inhibitors and CNS-active agents, underscores its immense potential in drug discovery and development. As the demand for novel chemical entities with improved physicochemical and pharmacological properties continues to grow, the utility of this compound as a versatile synthetic intermediate is set to expand even further.

References

- 1. This compound | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Aminomethyl)tetrahydrofuran | 165253-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Tetrahydrofuran-3-yl)methanamine price,buy Tetrahydrofuran-3-yl)methanamine - chemicalbook [m.chemicalbook.com]

- 4. A method for production of 3-formyl-tetrahydrofuran - Patent 0795552 [data.epo.org]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN111217772A - Novel process for synthesizing dinotefuran - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. US8163767B2 - Heterocyclic Janus Kinase 3 inhibitors - Google Patents [patents.google.com]

- 12. WO2007077949A1 - Heterocyclic janus kinase 3 inhibitors - Google Patents [patents.google.com]

- 13. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 14. US8722693B2 - Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]

(Tetrahydrofuran-3-yl)methanamine: A Versatile Scaffold for Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract